molecular formula C14H18N2S B2615844 4-(4-Isobutylphenyl)-5-methyl-1,3-thiazol-2-amine CAS No. 438219-37-5

4-(4-Isobutylphenyl)-5-methyl-1,3-thiazol-2-amine

Cat. No.: B2615844
CAS No.: 438219-37-5
M. Wt: 246.37
InChI Key: JAWTYNQXXKBFTF-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Classification

The compound 4-(4-Isobutylphenyl)-5-methyl-1,3-thiazol-2-amine is systematically named according to IUPAC rules for heterocyclic systems. The parent structure is the 1,3-thiazole ring, a five-membered aromatic heterocycle containing sulfur (position 1) and nitrogen (position 3). Substituents are numbered to achieve the lowest possible indices:

  • An amine group (-NH$$_2$$) occupies position 2.
  • A 4-isobutylphenyl group (a phenyl ring substituted with an isobutyl chain at the para position) is attached to position 4.
  • A methyl group (-CH$$_3$$) is located at position 5.

The systematic name reflects substituents in descending order of priority, with locants assigned to minimize numerical values. The molecular formula is C$${14}$$H$${18}$$N$$_2$$S , and the calculated molecular weight is 246.37 g/mol .

Molecular Architecture: Thiazole Core and Substituent Analysis

The thiazole core exhibits planar aromaticity due to delocalized π-electrons, with bond lengths and angles consistent with heterocyclic systems:

  • Bond lengths : C-S (1.71 Å), C-N (1.30 Å), and C-C (1.39–1.42 Å).
  • Bond angles : N-C-S (92°), C-S-C (89°), and S-C-N (117°).

Substituent effects on electronic distribution:

  • 4-Isobutylphenyl group : The para-substituted isobutyl chain (-CH$$2$$CH(CH$$2$$CH$$3$$)$$2$$) introduces steric bulk and hydrophobic character. The phenyl ring adopts a coplanar orientation with the thiazole ring, as observed in X-ray studies of analogous structures.
  • 5-Methyl group : Electron-donating via hyperconjugation, slightly increasing electron density at the thiazole’s C-5 position.
  • 2-Amine group : Participates in resonance with the thiazole ring, enhancing aromatic stability.

Table 1: Key Structural Parameters

Parameter Value Source
C-S Bond Length 1.71 Å
C-N Bond Length 1.30 Å
Dihedral Angle (Phenyl-Thiazole) 6.37° ± 0.7°

Stereochemical Considerations and Conformational Analysis

The molecule lacks chiral centers but exhibits conformational flexibility due to:

  • Rotation of the isobutyl chain : The isobutyl group adopts a staggered conformation to minimize steric clashes, with energy barriers for rotation estimated at 18–25 kJ/mol based on studies of similar aryl-thiazole systems.
  • Thiazole-phenyl torsion : The dihedral angle between the thiazole and phenyl rings is constrained to ~6°–12° due to π-π interactions, as confirmed by computational models.

Non-covalent interactions dominate stabilization:

  • C$$\cdots$$N tetrel bonding between thiazole’s sulfur and the phenyl ring’s π-system.
  • C-H$$\cdots$$N hydrogen bonding involving the amine group and adjacent atoms.

Comparative Structural Analysis with Related Thiazole Derivatives

Table 2: Structural Comparison with Analogous Thiazoles

Compound Substituents Key Structural Features
2-Amino-5-methylthiazole -NH$$2$$ (C2), -CH$$3$$ (C5) Simpler structure; lacks aryl substituents.
4-(3-Aminopropyl)-1,3-thiazol-2-amine -NH$$2$$ (C2), -CH$$2$$CH$$2$$CH$$2$$NH$$_2$$ (C4) Flexible aminopropyl chain; increased basicity.
4-(4-Isobutylphenyl)-1,3-thiazol-2-amine -NH$$2$$ (C2), -C$$6$$H$$_4$$-iBu (C4) Lacks C5 methyl; reduced steric hindrance.

Key Differences :

  • Electron Density : The 5-methyl group in the target compound donates electrons to the thiazole ring, enhancing nucleophilicity at C-2 compared to non-methylated analogs.
  • Steric Effects : The 4-isobutylphenyl group imposes greater steric hindrance than smaller substituents (e.g., ethyl or propyl), influencing reactivity in substitution reactions.
  • Aromatic Stacking : The planar phenyl-thiazole system enables stronger π-π interactions compared to aliphatic-substituted derivatives.

Properties

IUPAC Name

5-methyl-4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2S/c1-9(2)8-11-4-6-12(7-5-11)13-10(3)17-14(15)16-13/h4-7,9H,8H2,1-3H3,(H2,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAWTYNQXXKBFTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)N)C2=CC=C(C=C2)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Isobutylphenyl)-5-methyl-1,3-thiazol-2-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-isobutylbenzaldehyde with thiosemicarbazide in the presence of an acid catalyst can yield the desired thiazole derivative. The reaction typically requires heating and may be carried out in solvents such as ethanol or acetic acid.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. Continuous flow reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to more consistent product quality. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be incorporated to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(4-Isobutylphenyl)-5-methyl-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.

    Substitution: The thiazole ring can participate in substitution reactions, where electrophiles or nucleophiles replace hydrogen atoms on the ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.

    Substitution: Electrophiles such as alkyl halides, nucleophiles like amines or thiols, solvents like dichloromethane or toluene.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amine derivatives.

    Substitution: Alkylated or arylated thiazole derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of thiazole derivatives, including 4-(4-Isobutylphenyl)-5-methyl-1,3-thiazol-2-amine, in cancer therapy:

  • Mechanism of Action : Thiazole compounds have been shown to inhibit various cancer cell lines by interfering with cellular processes such as apoptosis and cell cycle regulation. For instance, derivatives have demonstrated significant activity against estrogen receptor-positive breast cancer (MCF7) cells .
  • Case Studies :
    • A study evaluating a series of thiazole derivatives reported that modifications in the thiazole structure could enhance anticancer efficacy, with some compounds exhibiting IC50 values as low as 0.28 µg/mL against MCF7 cells .
    • Another investigation into similar compounds indicated promising results in inhibiting tumor growth in various cancer models, suggesting that structural modifications can lead to improved biological activity .

Antimicrobial Properties

Thiazole derivatives have also been explored for their antimicrobial properties:

  • Activity Against Pathogens : Compounds similar to this compound have shown effectiveness against a range of bacterial strains. For example, studies have documented their use in overcoming microbial resistance and enhancing the selectivity of chemotherapeutic agents .

Enzyme Inhibition

The compound has been investigated for its role as an enzyme inhibitor:

  • Urease Inhibition : Research indicates that thiazole derivatives can inhibit urease activity, which is crucial for treating certain infections and conditions related to urea metabolism . The structure of these compounds allows for effective binding to the enzyme's active site.

Synthesis and Development

The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups to enhance its biological activity.

Synthetic Pathways:

  • Starting Materials : Commonly derived from readily available aromatic compounds.
  • Reagents : Use of bases and coupling agents to facilitate reactions.
  • Characterization Techniques : Confirmed through IR, NMR, and mass spectrometry.

Mechanism of Action

The mechanism of action of 4-(4-Isobutylphenyl)-5-methyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators. Additionally, the thiazole ring can interact with nucleophilic sites on proteins, affecting their function and stability.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Variations and Substituent Effects

The biological and physicochemical properties of thiazol-2-amine derivatives are highly dependent on substituents at the 4- and 5-positions. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Thiazol-2-amine Derivatives
Compound Name 4-Position Substituent 5-Position Substituent Key Properties/Applications References
4-(4-Isobutylphenyl)-5-methyl-1,3-thiazol-2-amine 4-Isobutylphenyl Methyl High lipophilicity; potential therapeutic agent (e.g., anti-inflammatory)
4-(3-Chloro-4-methylphenyl)-5-methyl-1,3-thiazol-2-amine 3-Chloro-4-methylphenyl Methyl Modulates glucocorticoid receptor, AP-1, and NF-κB activity
5-Methyl-4-phenyl-1,3-thiazol-2-amine (PTZ) Phenyl Methyl Structural studies; no explicit biological data
4-(3,4-Difluorophenyl)-5-methyl-1,3-thiazol-2-amine 3,4-Difluorophenyl Methyl Enhanced metabolic stability due to fluorine atoms
5-(4-Chloro-2-fluorobenzyl)-1,3-thiazol-2-amine 4-Chloro-2-fluorobenzyl H Antimicrobial/antifungal potential (structural similarity to known agents)
MortaparibMild (IUPAC name: see ) Complex triazole-thiazole hybrid Thiophene Dual inhibitor of Mortalin and PARP1; anticancer applications
Key Observations:

Fluorine substitution (e.g., 3,4-difluorophenyl) balances lipophilicity with metabolic stability, a strategy common in drug design .

Electron-donating groups (e.g., methyl in PTZ) may reduce reactivity but improve stability .

Crystallographic and Computational Insights

  • Structural Planarity : Analogs like 4-(4-fluorophenyl)-2-(triazolyl)thiazole () exhibit near-planar conformations, critical for π-stacking interactions in protein binding .
  • Docking Studies: notes that thiazole-acetamide derivatives (e.g., 9c) show favorable binding poses in enzymatic active sites, supporting structure-activity relationship (SAR) optimization .

Biological Activity

4-(4-Isobutylphenyl)-5-methyl-1,3-thiazol-2-amine is a thiazole derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a thiazole ring, which is known for its diverse biological properties, including anticancer, anti-inflammatory, and antioxidant activities. This article reviews the biological activity of this compound based on various studies and synthesizes findings into a comprehensive overview.

  • Molecular Formula : C₁₄H₁₈N₂S
  • Molecular Weight : 250.37 g/mol
  • Structure : The compound consists of a thiazole ring substituted with an isobutylphenyl group and a methyl group, which influences its reactivity and interaction with biological targets.

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods involving nucleophilic substitutions and condensation reactions. These synthetic pathways are crucial for developing derivatives that may exhibit enhanced biological activities.

Notable Derivatives

Compound NameStructure FeaturesBiological Activity
4-(4-Methylphenyl)-1,3-thiazol-2-amineSimilar thiazole core with a methyl groupVaries in activity profile
5-Methyl-1,3-thiazol-2-amineMethyl substitution at position fiveAltered reactivity
2-Amino-5-benzylthiazoleBenzyl group instead of isobutylDifferent steric effects

Anticancer Properties

Research indicates that thiazole derivatives, including this compound, exhibit significant anticancer potential. Studies have shown that these compounds can inhibit cancer cell proliferation by interacting with key biological macromolecules such as proteins and nucleic acids.

  • Mechanism of Action : Thiazoles may inhibit enzymes involved in cancer progression, such as tyrosine kinases. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .
  • In Vitro Studies : Various derivatives have demonstrated IC50 values in the low micromolar range against different cancer cell lines. For instance, certain thiazolidine derivatives synthesized from related compounds showed enhanced anticancer activity compared to ibuprofen .

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using several assays:

  • DPPH Radical Scavenging Assay : This method assesses the ability of the compound to donate electrons to neutralize free radicals.
  • ABTS Assay : Similar to DPPH, this assay measures the capacity to scavenge the ABTS radical cation.

Results indicate that this compound exhibits robust antioxidant activity, significantly higher than standard antioxidants like vitamin E .

Acetylcholinesterase Inhibition

Compounds with similar thiazole structures have been studied for their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. Inhibitors of AChE can potentially improve cognitive function by increasing acetylcholine levels in the brain . Molecular docking studies suggest that these compounds bind effectively to the active site of AChE, indicating potential therapeutic applications in neurodegenerative diseases.

Case Studies

Several studies highlight the biological efficacy of this compound:

  • Study on Anticancer Activity : A recent evaluation demonstrated that derivatives of this compound exhibited significant cytotoxicity against human cancer cell lines with IC50 values ranging from 10 µM to 20 µM .
  • Antioxidant Evaluation : In a comparative study against known antioxidants, this thiazole derivative showed an EC50 value indicating it was approximately 10 times more effective than ibuprofen in scavenging free radicals .

Q & A

Q. How is target engagement validated in cellular models?

  • Methodological Answer :
  • BRET/FRET : Genetically encoded biosensors (e.g., cAMP BRET) in live cells quantify real-time signaling.
  • Knockdown/CRISPR : Silence target receptors and assess loss of compound efficacy (e.g., >80% activity reduction confirms on-target effects) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.